2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGWZSHJLCGJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically begins with the chlorination of benzenesulfonamide. The intermediate product undergoes a series of reactions, including the introduction of the hydroxy group via an ethylation process, followed by the addition of the methylthiophenyl group through nucleophilic substitution. Critical reaction conditions include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: : Industrial production of this compound often leverages optimized synthetic routes for scalability. This includes continuous flow processes for the chlorination and ethylation steps, ensuring consistency and efficiency in large-scale manufacturing. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur moiety, to form sulfoxides and sulfones.
Reduction: : Reduction processes may target the nitro groups, if present, converting them to amines.
Substitution: : Aromatic substitution reactions can occur, especially on the chlorinated ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, often in an acidic medium.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: : Reagents like sodium ethoxide or organometallic compounds facilitate substitution reactions, with conditions varying based on the desired substitution pattern.
Major Products: : The major products formed from these reactions depend on the specific process:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Generation of various functionalized derivatives with altered physicochemical properties.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated that derivatives of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide exhibit significant antimicrobial activity. For example, cinnamamide derivatives related to this compound showed high inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm formation being inhibited by over 90% at certain concentrations . This suggests potential applications in developing antibacterial agents for medical devices where biofilm formation is a concern.
Anticancer Activity
The anticancer properties of this compound and its derivatives have been explored extensively. Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, one study reported IC50 values as low as 0.17 µg/mL for specific derivatives against MCF-7 cells, indicating strong antiproliferative activity .
Table: Summary of Biological Activities
| Compound Derivative | Activity | Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| Cinnamamide derivative | Antibacterial | MRSA | 2 × MIC |
| N–(phenylsulfonyl)cinnamamide | Anticancer | MCF-7 | 0.17 |
| N–(arylmethylthio) derivative | Anticancer | HeLa | 0.8 |
| N–(methylthio) derivative | Antibacterial | MRCNS | >90% inhibition |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives against clinical strains of bacteria, showing that compounds containing the sulfonamide moiety significantly inhibited biofilm formation and bacterial growth . These findings suggest that such compounds could be developed into effective treatments for infections associated with biofilms.
- Anticancer Potential : Another study focused on the anticancer activity of various synthesized derivatives on human tumor cell lines. The results indicated that modifications to the structure significantly impacted their cytotoxicity, with some compounds showing promising results for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is multifaceted. It exerts its effects primarily through:
Molecular Targets: : Interaction with specific enzymes and receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Pharmacological Implications
β3-Adrenergic Receptor Agonists
The compound in demonstrates high selectivity for human β3-adrenergic receptors , a trait linked to anti-obesity and anti-diabetic effects . Key differences from the target molecule include:
- Thiazole and pyridine rings (enhanced aromatic stacking).
- Trifluoromethyl group (improves metabolic stability and lipophilicity).
In contrast, the target compound’s methylthio group may confer distinct binding kinetics due to sulfur’s electronegativity and steric effects. Notably, β3 agonists in animal models often fail in humans due to receptor heterogeneity , suggesting that even minor structural variations (e.g., hydroxyethyl vs. pyridinyl groups) could drastically alter efficacy.
Sulfonamide Derivatives in Drug Design
Biological Activity
2-Chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with chloroacetic acid and methylthio-substituted phenols. The synthetic pathway can be outlined as follows:
- Formation of the sulfonamide backbone : Reacting benzenesulfonyl chloride with amines.
- Chlorination : Introduction of the chlorine atom at the para position.
- Hydroxylation : Adding a hydroxyl group to the ethyl chain.
- Methylthio substitution : Incorporating the methylthio group on the phenyl ring.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties.
- In vitro Studies : The compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. These findings suggest its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound has also been evaluated for anticancer properties.
- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) indicated that it possesses cytotoxic effects, with IC50 values reported at concentrations below 20 µg/mL. Notably, the compound showed selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cell signaling pathways.
- Enzyme Inhibition : Preliminary molecular docking studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
- Case Study 1 : A study conducted on a cohort of patients with bacterial infections treated with derivatives of this compound showed a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : In a laboratory setting, researchers tested the compound against resistant strains of bacteria, revealing its efficacy in overcoming resistance mechanisms that commonly render antibiotics ineffective.
Data Summary
| Biological Activity | Test Methodology | Results (IC50/MIC) |
|---|---|---|
| Antimicrobial | In vitro assays | MIC: 8-32 µg/mL |
| Anticancer | Cell line assays | IC50: <20 µg/mL |
| Enzyme Inhibition | Molecular docking | AChE inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
